![molecular formula C18H20O4 B4015865 ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B4015865.png)
ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate
Overview
Description
Ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate is a chemical compound that is widely used in scientific research. It is a white or off-white crystalline powder that is soluble in organic solvents. This compound is also known as benzocaine ethyl 4-[2-(3-methylphenoxy)ethoxy] or simply benzocaine. It is commonly used as a local anesthetic and pain reliever.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate involves the inhibition of voltage-gated sodium channels in nerve cells. This prevents the influx of sodium ions into the cell, which inhibits the generation and propagation of action potentials. This results in the loss of sensation and pain relief.
Biochemical and Physiological Effects:
Ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate has several biochemical and physiological effects. It is a local anesthetic that blocks the conduction of nerve impulses. It also has anti-inflammatory properties that reduce swelling and inflammation at the site of application. It is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate has several advantages for lab experiments. It is a widely available and inexpensive compound. It is also easy to synthesize and purify. However, it has some limitations. It has a short duration of action and may not be suitable for long-term pain relief. It may also cause allergic reactions in some individuals.
Future Directions
There are several future directions for the use of ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate in scientific research. One direction is the development of new drugs for the treatment of pain and other medical conditions. Another direction is the development of new formulations that increase the duration of action and reduce the risk of allergic reactions. Additionally, more research is needed to understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
Ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate is a widely used compound in scientific research. It has several advantages and limitations for lab experiments and has several future directions for research. Its mechanism of action involves the inhibition of voltage-gated sodium channels in nerve cells, resulting in pain relief and loss of sensation. Further research is needed to fully understand the potential of this compound for the development of new drugs and treatments.
Scientific Research Applications
Ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate is widely used in scientific research as a local anesthetic and pain reliever. It is commonly used in the synthesis of other compounds such as procaine and tetracaine. It is also used in the development of new drugs for the treatment of pain and other medical conditions.
properties
IUPAC Name |
ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-20-18(19)15-7-9-16(10-8-15)21-11-12-22-17-6-4-5-14(2)13-17/h4-10,13H,3,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZMNQUOMITOAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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